molecular formula C18H24BrIN2O4 B2837525 4-((6-bromo-3-(ethoxycarbonyl)-5-hydroxy-1-methyl-1H-indol-2-yl)methyl)-4-methylmorpholin-4-ium iodide CAS No. 1104732-15-1

4-((6-bromo-3-(ethoxycarbonyl)-5-hydroxy-1-methyl-1H-indol-2-yl)methyl)-4-methylmorpholin-4-ium iodide

Cat. No. B2837525
CAS RN: 1104732-15-1
M. Wt: 539.208
InChI Key: YMGRMEIDXPXTBR-UHFFFAOYSA-N
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Description

The compound “4-((6-bromo-3-(ethoxycarbonyl)-5-hydroxy-1-methyl-1H-indol-2-yl)methyl)-4-methylmorpholin-4-ium iodide” is a complex organic molecule. It contains a bromine atom, an ethoxycarbonyl group, a hydroxy group, a methyl group, an indole ring, a morpholinium ring, and an iodide ion .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the search results. Such properties would include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Anti-Inflammatory Agents

The compound’s structure suggests potential anti-inflammatory properties. Inflammation is a complex process involving various cell types and mediators. Nonsteroidal anti-inflammatory drugs (NSAIDs) often inhibit cyclooxygenase (COX) activity, which is crucial for prostaglandin synthesis. Some derivatives of this compound have been evaluated as potent inhibitors of COX-2, inducible NO synthase (iNOS), and intercellular adhesion molecule-1 (ICAM-1) expression in human keratinocytes . These findings indicate its potential as a novel class of anti-inflammatory agents.

Quinazolinone Derivatives

The compound belongs to the quinazolinone family. Quinazolinones exhibit diverse biological activities, including anticancer, antiviral, and anti-inflammatory effects. Further exploration of its structure–activity relationships could reveal additional therapeutic applications .

Pyrazole Derivatives

Considering the presence of a pyrazole moiety, this compound may have applications in medicinal chemistry. Pyrazoles are versatile building blocks in drug discovery due to their diverse pharmacological activities. Investigating its interactions with biological targets could lead to novel drug candidates .

Isoxazole Synthesis

The compound’s structure contains elements resembling isoxazoles. Metal-free synthetic routes to isoxazoles are of interest in organic synthesis. Understanding its reactivity and potential transformations could contribute to the development of efficient synthetic methods .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-methylmorpholin-4-ium-4-yl)methyl]indole-3-carboxylate;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN2O4.HI/c1-4-25-18(23)17-12-9-16(22)13(19)10-14(12)20(2)15(17)11-21(3)5-7-24-8-6-21;/h9-10H,4-8,11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGRMEIDXPXTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)C[N+]3(CCOCC3)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrIN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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